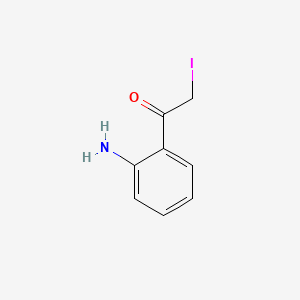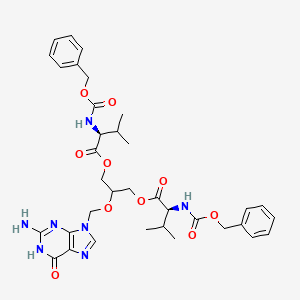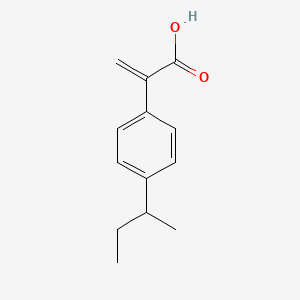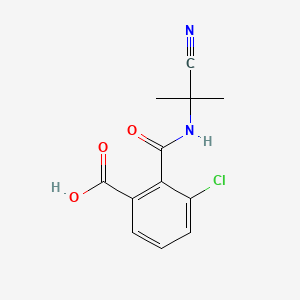![molecular formula C9H6Cl3NO2 B13444487 1,3,5-Trichloro-2-[(1E)-2-nitro-1-propen-1-yl]benzene](/img/structure/B13444487.png)
1,3,5-Trichloro-2-[(1E)-2-nitro-1-propen-1-yl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Trichloro-2-[(1E)-2-nitro-1-propen-1-yl]benzene is a chemical compound with the molecular formula C9H5Cl3NO2 It is a derivative of benzene, characterized by the presence of three chlorine atoms and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trichloro-2-[(1E)-2-nitro-1-propen-1-yl]benzene typically involves the nitration of 1,3,5-trichlorobenzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at elevated temperatures. The reaction conditions must be carefully controlled to ensure the selective formation of the desired nitro compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the nitration reaction. Safety measures are crucial to prevent any hazardous incidents during production.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trichloro-2-[(1E)-2-nitro-1-propen-1-yl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the nitro group.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Reduction: Formation of 1,3,5-trichloro-2-[(1E)-2-amino-1-propen-1-yl]benzene.
Oxidation: Formation of different nitro derivatives depending on the extent of oxidation.
Scientific Research Applications
1,3,5-Trichloro-2-[(1E)-2-nitro-1-propen-1-yl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3,5-Trichloro-2-[(1E)-2-nitro-1-propen-1-yl]benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atoms can also participate in electrophilic aromatic substitution reactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 1,3,5-Trichloro-2-nitrobenzene
- 2,4,6-Trichloro-1-nitrobenzene
- 2,4,6-Trichloronitrobenzene
- 1-Nitro-2,4,6-trichlorobenzene
Uniqueness
1,3,5-Trichloro-2-[(1E)-2-nitro-1-propen-1-yl]benzene is unique due to the presence of both nitro and propenyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Properties
Molecular Formula |
C9H6Cl3NO2 |
|---|---|
Molecular Weight |
266.5 g/mol |
IUPAC Name |
1,3,5-trichloro-2-[(E)-2-nitroprop-1-enyl]benzene |
InChI |
InChI=1S/C9H6Cl3NO2/c1-5(13(14)15)2-7-8(11)3-6(10)4-9(7)12/h2-4H,1H3/b5-2+ |
InChI Key |
KYLNQEBEVRVJKW-GORDUTHDSA-N |
Isomeric SMILES |
C/C(=C\C1=C(C=C(C=C1Cl)Cl)Cl)/[N+](=O)[O-] |
Canonical SMILES |
CC(=CC1=C(C=C(C=C1Cl)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


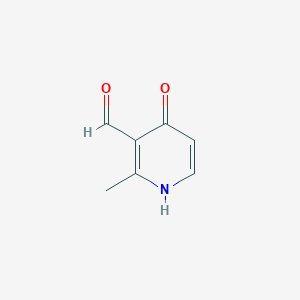
![2'-methyl-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazol]-7'(6'H)-one hydrochloride](/img/structure/B13444413.png)
![(5E)-5,6-Dideoxy-3-O-[(1,1-dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-6-nitro-Alpha-D-xylo-hex-5-enofuranose](/img/structure/B13444424.png)
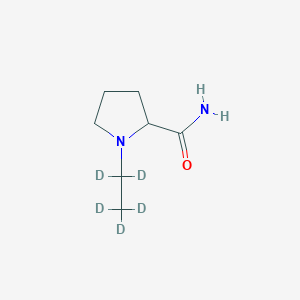
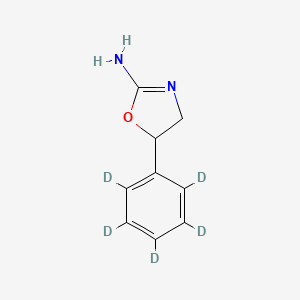
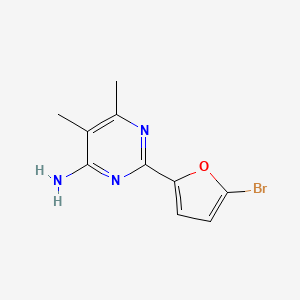
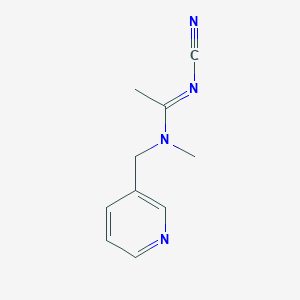
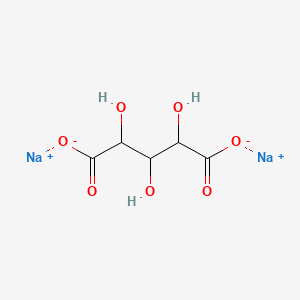
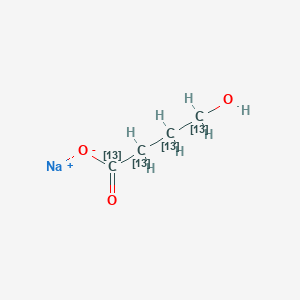
![3-[[(2R)-1-Methyl-2-pyrrolidinyl]methyl]-1,5-bis[2-(phenylsulfonyl)ethyl]-1H-indole](/img/structure/B13444454.png)
